
Nickel;platinum
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Nickel-platinum compounds are bimetallic alloys or complexes that combine the properties of both nickel and platinum. These compounds are known for their unique catalytic properties, making them highly valuable in various industrial and scientific applications. The combination of nickel and platinum results in materials that exhibit enhanced stability, reactivity, and selectivity compared to their monometallic counterparts.
准备方法
Synthetic Routes and Reaction Conditions: Nickel-platinum compounds can be synthesized through various methods, including co-precipitation, electrochemical deposition, and chemical reduction. One common method involves the co-precipitation of nickel and platinum salts, followed by reduction with a suitable reducing agent such as sodium borohydride. The reaction conditions typically include controlled pH, temperature, and stirring to ensure uniform particle size and composition.
Industrial Production Methods: In industrial settings, nickel-platinum compounds are often produced through electrochemical deposition. This process involves the deposition of nickel and platinum onto a substrate using an electrolyte solution containing nickel and platinum salts. The deposition parameters, such as current density and electrolyte composition, are carefully controlled to achieve the desired alloy composition and properties .
化学反应分析
Types of Reactions: Nickel-platinum compounds undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the electronic and structural properties of the alloy.
Common Reagents and Conditions:
Oxidation: Nickel-platinum compounds can be oxidized using oxidizing agents such as hydrogen peroxide or oxygen. The reaction typically occurs at elevated temperatures and results in the formation of nickel and platinum oxides.
Reduction: Reduction reactions involve the use of reducing agents like hydrogen gas or sodium borohydride. These reactions are often carried out at high temperatures to ensure complete reduction of the metal oxides to their metallic state.
Substitution: Substitution reactions involve the replacement of one ligand or atom in the compound with another. For example, halide ligands in nickel-platinum complexes can be substituted with other ligands such as phosphines or amines under appropriate conditions.
Major Products Formed: The major products formed from these reactions include nickel and platinum oxides, reduced metallic forms of nickel and platinum, and various substituted complexes depending on the reagents used .
科学研究应用
Nickel-platinum compounds have a wide range of scientific research applications due to their unique properties:
Chemistry: In catalysis, nickel-platinum compounds are used as catalysts for hydrogenation, oxidation, and other chemical reactions.
Biology: Nickel-platinum compounds are studied for their potential use in biological applications, such as enzyme mimetics and biosensors.
Medicine: In medicine, nickel-platinum compounds are explored for their anticancer properties. Platinum-based drugs, such as cisplatin, are well-known for their effectiveness in treating various cancers.
Industry: Industrial applications of nickel-platinum compounds include their use in fuel cells, batteries, and electronic devices.
作用机制
The mechanism of action of nickel-platinum compounds depends on their specific application:
Catalysis: In catalytic applications, nickel-platinum compounds facilitate chemical reactions by providing active sites for reactants to adsorb and react.
Biological Activity: In biological systems, nickel-platinum compounds can interact with biomolecules such as DNA, proteins, and enzymes.
Electrochemical Applications: In electrochemical applications, nickel-platinum compounds act as electrodes or catalysts in fuel cells and batteries.
相似化合物的比较
- Nickel-palladium
- Nickel-ruthenium
- Platinum-palladium
- Nickel-copper
- Nickel-gold
Nickel-platinum compounds stand out due to their unique combination of properties from both nickel and platinum, making them highly versatile and valuable in various scientific and industrial applications.
属性
CAS 编号 |
12059-08-4 |
|---|---|
分子式 |
NiPt |
分子量 |
253.78 g/mol |
IUPAC 名称 |
nickel;platinum |
InChI |
InChI=1S/Ni.Pt |
InChI 键 |
PCLURTMBFDTLSK-UHFFFAOYSA-N |
规范 SMILES |
[Ni].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




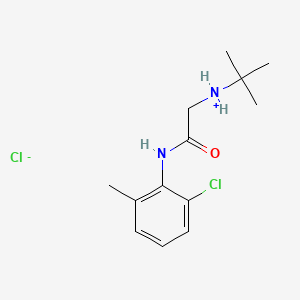
![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2,4-dinitroaniline](/img/structure/B13787799.png)

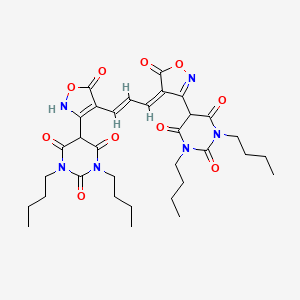

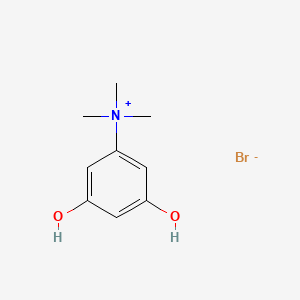
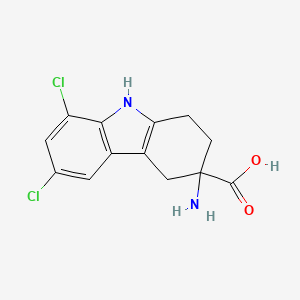

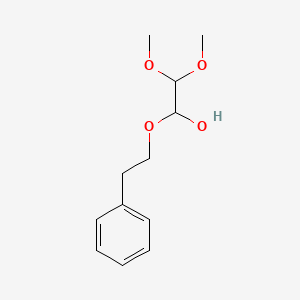
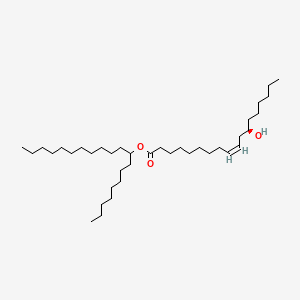
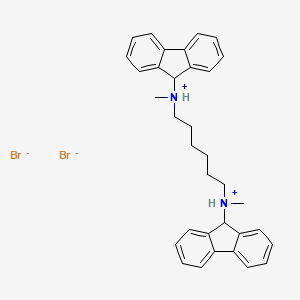
![1-[Bis(4-chlorophenyl)methoxy-(4-chlorophenyl)methyl]-4-chlorobenzene](/img/structure/B13787869.png)
